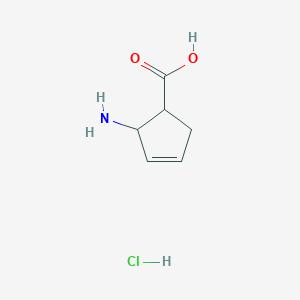
4-acetyl-N-cyclohexylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-cyclohexylpiperazine-1-carboxamide is a chemical compound with a molecular formula of C13H22N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-cyclohexylpiperazine-1-carboxamide typically involves the reaction of piperazine with cyclohexyl isocyanate and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Piperazine is reacted with cyclohexyl isocyanate in an inert solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Step 2: The resulting intermediate is then treated with acetic anhydride to introduce the acetyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
化学反应分析
Types of Reactions
4-acetyl-N-cyclohexylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
4-acetyl-N-cyclohexylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-acetyl-N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
相似化合物的比较
4-acetyl-N-cyclohexylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarboxamide: This compound has a similar piperazine core but with different substituents, leading to distinct chemical and biological properties.
4-acetyl-1-piperazinecarboxamide: Lacks the cyclohexyl group, resulting in different reactivity and applications.
N-cyclohexyl-4-(phenylsulfonyl)-1-piperazinecarboxamide: Contains a phenylsulfonyl group, which imparts unique chemical characteristics.
属性
分子式 |
C13H23N3O2 |
|---|---|
分子量 |
253.346 |
IUPAC 名称 |
4-acetyl-N-cyclohexylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H23N3O2/c1-11(17)15-7-9-16(10-8-15)13(18)14-12-5-3-2-4-6-12/h12H,2-10H2,1H3,(H,14,18) |
InChI 键 |
CZBGGDWJVHMKIR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C(=O)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




